3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10FN3O2S2/c20-12-5-3-7-15-16(12)22-19(27-15)23-18-21-13(9-26-18)11-8-10-4-1-2-6-14(10)25-17(11)24/h1-9H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQHXYFHNTVCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the COX enzymes, which play a key role in the inflammatory response.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties. The bioavailability of these compounds can be influenced by various factors, including their solubility, stability, and the presence of functional groups that can interact with biological targets.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one Thiazoles are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects.
Cellular Effects
The cellular effects of This compound Thiazoles have been found to exhibit cytotoxic activity on various human tumor cell lines.
Molecular Mechanism
The molecular mechanism of action of This compound It is known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biological Activity
The compound 3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one is a hybrid molecule that integrates thiazole and coumarin moieties. This combination has been explored for its potential biological activities, particularly in the context of neurodegenerative diseases and various forms of cancer. Understanding the biological activity of this compound can provide insights into its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a coumarin core linked to thiazole rings, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
1. Acetylcholinesterase Inhibition
Research has indicated that compounds with a coumarin-thiazole structure exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study reported that similar compounds demonstrated IC50 values as low as 2.7 µM, suggesting potential applications in treating Alzheimer’s disease by enhancing acetylcholine levels in the brain .
2. Anticancer Activity
The thiazole derivatives have been associated with anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the thiazole ring can enhance potency against various cancer cell lines. The hybrid nature of the compound may offer synergistic effects that enhance its efficacy .
3. Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The incorporation of electron-withdrawing groups, such as fluorine, has been shown to improve the antibacterial and antifungal properties of thiazole-based compounds .
Study on AChE Inhibition
A detailed investigation into the AChE inhibitory potential of related compounds revealed that those with a similar structural framework to our compound exhibited promising results in vitro. The study utilized molecular docking techniques to elucidate binding interactions, confirming that these compounds could effectively bind to the active site of AChE, leading to significant inhibition .
Anticancer Efficacy Against HepG2 Cells
In vitro studies have demonstrated that thiazole derivatives possess moderate anticancer activity against HepG2 liver cancer cells. The findings suggested that specific modifications to the thiazole ring could lead to enhanced cytotoxicity while maintaining low toxicity towards normal cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of coumarin-thiazole hybrids. Key structural analogues include:
Physicochemical Properties
- pKa : The trifluoromethyl analogue (3a) has a pKa of 7.6, enabling pH-dependent complexation with metal ions like Cr(VI) .
- Thermal stability: Fluorinated derivatives (e.g., 3a) exhibit higher melting points (>300°C) compared to non-fluorinated analogues (e.g., 5o: 225–227°C) due to enhanced intermolecular interactions .
- Spectroscopic features :
Key Research Findings and Challenges
- Advantages of fluorination : The 4-fluoro group improves metabolic stability and binding affinity in biological targets, as seen in related fluorinated heterocycles .
- Limitations : Current synthetic routes for coumarin-thiazoles often require column chromatography, reducing scalability .
- Future directions : Optimizing microwave or ball-milling techniques for fluorinated derivatives could address yield and purity challenges .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : Use and NMR to confirm the presence of the coumarin core (δ ~6.2–8.5 ppm for aromatic protons) and thiazole/benzothiazole moieties.
- FTIR : Identify key functional groups (C=O stretch at ~1700 cm, C=N stretch at ~1600 cm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, observing the [M+H] or [M-H] peak .
Q. Advanced Analysis
- Single-Crystal X-Ray Diffraction : Resolve structural ambiguities (e.g., torsion angles, hydrogen bonding) using SHELXL for refinement. For example, orthorhombic space group Pna2 was reported for analogous compounds .
- Elemental Analysis : Validate C, H, N, S percentages with ≤0.3% deviation from theoretical values .
How can structural ambiguities in crystallographic data be resolved, particularly regarding noncovalent interactions?
Q. Methodological Approach
- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement, leveraging constraints for disordered regions.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) contributing to crystal packing. For example, π-stacking distances of 3.5–4.0 Å are common in coumarin-thiazole hybrids .
- DFT Calculations : Validate hydrogen-bonding energetics and molecular electrostatic potential (MEP) surfaces to explain interaction preferences .
How should researchers analyze discrepancies in reported bioactivity data for this compound?
Q. Advanced Strategy
- In Vitro Assay Reproducibility : Standardize protocols (e.g., MTT assay for antiproliferative activity) using consistent cell lines (e.g., HeLa, MCF-7) and controls.
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-fluoro vs. 4-methoxy groups) on bioactivity. For example, fluorinated analogs often show enhanced cellular uptake .
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with targets (e.g., kinases, DNA topoisomerases) and reconcile conflicting activity data .
What computational methods are recommended for studying the compound’s supramolecular interactions?
Q. Methodological Guidance
- DFT with NCIplot : Visualize noncovalent interaction regions using reduced density gradient (RDG) isosurfaces.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO/water mixtures) on conformational stability.
- Hückel Theory for π-Systems : Predict charge distribution in the coumarin-thiazole scaffold to explain aggregation trends .
How can synthetic byproducts or regioisomers be identified and minimized?
Q. Advanced Techniques
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to separate regioisomers.
- Tandem MS/MS : Fragment ions (e.g., m/z 285 for coumarin-thiazole cleavage) distinguish byproducts.
- Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., thiourea derivatives) .
What strategies are effective for enhancing the compound’s stability in biological assays?
Q. Methodological Solutions
- Lyophilization : Prepare stable amorphous solid dispersions using polyvinylpyrrolidone (PVP) as a matrix.
- Protective Group Chemistry : Introduce acetyl or tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., amino groups) during storage .
- pH Optimization : Maintain assay buffers at pH 7.4 to prevent hydrolysis of the coumarin lactone ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
